molecular formula C16H26BNO3 B13994981 1-[2-ethoxy-4-(4,4,5,5-tetramethyl-1,3,2-dioxaborolan-2-yl)phenyl]-N-methylmethanamine

1-[2-ethoxy-4-(4,4,5,5-tetramethyl-1,3,2-dioxaborolan-2-yl)phenyl]-N-methylmethanamine

Cat. No.: B13994981
M. Wt: 291.2 g/mol
InChI Key: ZOZGNWJCXZATFM-UHFFFAOYSA-N
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Description

1-[2-Ethoxy-4-(4,4,5,5-tetramethyl-1,3,2-dioxaborolan-2-yl)phenyl]-N-methylmethanamine is a complex organic compound that features a boron-containing dioxaborolane ring. This compound is of interest in various fields of scientific research due to its unique chemical structure and reactivity.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 1-[2-ethoxy-4-(4,4,5,5-tetramethyl-1,3,2-dioxaborolan-2-yl)phenyl]-N-methylmethanamine typically involves the formation of the dioxaborolane ring followed by the introduction of the ethoxy and methylmethanamine groups. A common synthetic route includes:

    Formation of the Dioxaborolane Ring: This step involves the reaction of pinacol with boronic acid derivatives under catalytic conditions.

    Introduction of the Ethoxy Group: The ethoxy group can be introduced via an etherification reaction using ethyl alcohol and an appropriate catalyst.

    Attachment of the Methylmethanamine Group: This step involves the reaction of the intermediate compound with N-methylmethanamine under controlled conditions.

Industrial Production Methods

Industrial production of this compound may involve similar synthetic routes but on a larger scale, utilizing continuous flow reactors and optimized reaction conditions to ensure high yield and purity.

Chemical Reactions Analysis

Types of Reactions

1-[2-Ethoxy-4-(4,4,5,5-tetramethyl-1,3,2-dioxaborolan-2-yl)phenyl]-N-methylmethanamine undergoes various types of chemical reactions, including:

    Oxidation: The compound can be oxidized using oxidizing agents such as hydrogen peroxide or potassium permanganate.

    Reduction: Reduction reactions can be carried out using reducing agents like sodium borohydride.

    Substitution: The compound can undergo nucleophilic substitution reactions, particularly at the ethoxy group.

Common Reagents and Conditions

    Oxidation: Hydrogen peroxide in an acidic medium.

    Reduction: Sodium borohydride in an alcoholic solvent.

    Substitution: Nucleophiles such as halides or amines in the presence of a base.

Major Products

    Oxidation: Formation of corresponding boronic acids.

    Reduction: Formation of reduced boron-containing compounds.

    Substitution: Formation of substituted derivatives with various functional groups.

Scientific Research Applications

1-[2-Ethoxy-4-(4,4,5,5-tetramethyl-1,3,2-dioxaborolan-2-yl)phenyl]-N-methylmethanamine has several applications in scientific research:

    Chemistry: Used as a reagent in organic synthesis, particularly in Suzuki-Miyaura coupling reactions.

    Biology: Investigated for its potential as a boron carrier in boron neutron capture therapy (BNCT) for cancer treatment.

    Medicine: Explored for its antimicrobial and anticancer properties.

    Industry: Utilized in the development of advanced materials and polymers.

Mechanism of Action

The mechanism of action of 1-[2-ethoxy-4-(4,4,5,5-tetramethyl-1,3,2-dioxaborolan-2-yl)phenyl]-N-methylmethanamine involves its interaction with molecular targets through its boron-containing dioxaborolane ring. This ring can form stable complexes with various biomolecules, influencing biological pathways and exerting therapeutic effects. The compound’s ability to undergo various chemical reactions also contributes to its versatility in different applications.

Comparison with Similar Compounds

Similar Compounds

  • 2-Ethoxy-3-(4,4,5,5-tetramethyl-1,3,2-dioxaborolan-2-yl)-pyridine
  • 4-(4,4,5,5-Tetramethyl-1,3,2-dioxaborolan-2-yl)pyridine
  • 2-Isopropoxy-3-(4,4,5,5-tetramethyl-1,3,2-dioxaborolan-2-yl)-pyridine

Uniqueness

1-[2-Ethoxy-4-(4,4,5,5-tetramethyl-1,3,2-dioxaborolan-2-yl)phenyl]-N-methylmethanamine is unique due to its specific combination of functional groups, which imparts distinct chemical reactivity and biological activity. Its boron-containing dioxaborolane ring is particularly noteworthy for its ability to form stable complexes and participate in various chemical reactions, making it a valuable compound in both research and industrial applications.

Properties

Molecular Formula

C16H26BNO3

Molecular Weight

291.2 g/mol

IUPAC Name

1-[2-ethoxy-4-(4,4,5,5-tetramethyl-1,3,2-dioxaborolan-2-yl)phenyl]-N-methylmethanamine

InChI

InChI=1S/C16H26BNO3/c1-7-19-14-10-13(9-8-12(14)11-18-6)17-20-15(2,3)16(4,5)21-17/h8-10,18H,7,11H2,1-6H3

InChI Key

ZOZGNWJCXZATFM-UHFFFAOYSA-N

Canonical SMILES

B1(OC(C(O1)(C)C)(C)C)C2=CC(=C(C=C2)CNC)OCC

Origin of Product

United States

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